molecular formula C26H25N4O6S3 B12352379 CID 156588669

CID 156588669

Cat. No.: B12352379
M. Wt: 585.7 g/mol
InChI Key: VEGJECDSCCWJOM-NRFANRHFSA-N
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Description

CID 156588669 is a unique compound identifier in the PubChem database, assigned to a specific chemical entity within the oscillatoxin family. Oscillatoxins are marine-derived cyclic peptides or polyketides, often studied for their structural complexity and bioactive properties, such as cytotoxicity or enzyme inhibition .

Properties

Molecular Formula

C26H25N4O6S3

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C26H25N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t21-/m0/s1

InChI Key

VEGJECDSCCWJOM-NRFANRHFSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)N[C](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588669 involves a series of chemical reactions under controlled conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. The industrial production methods are designed to be cost-effective and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

CID 156588669 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

CID 156588669 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 156588669 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The oscillatoxin family includes several derivatives with distinct structural modifications. Based on Figure 1 in , oscillatoxin derivatives share a core macrocyclic scaffold but differ in substituents and side chains. For example:

  • Oscillatoxin D (CID 101283546) : Features a hydroxylated side chain.
  • 30-Methyl-oscillatoxin D (CID 185389) : Contains a methyl group at the 30-position.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Likely differ in functional group placement (e.g., epoxide or ester groups), though exact details are unspecified .
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Compound Name CID Key Structural Features Hypothesized Biological Activity
Oscillatoxin D 101283546 Hydroxylated side chain Cytotoxicity, enzyme inhibition
30-Methyl-oscillatoxin D 185389 Methyl group at C30 Enhanced metabolic stability
Oscillatoxin E 156582093 Epoxide or ester modification Antiproliferative activity
Oscillatoxin F 156582092 Variant side-chain configuration Target-specific binding
CID 156588669 156588669 Hypothesized unique substituent Undetermined, requires validation

Q & A

Q. How to validate this compound’s efficacy across heterogeneous study populations?

  • Methodological Answer : Use stratified sampling to account for population variability (e.g., genetic polymorphisms). Meta-analysis of aggregated data can identify trends, while sensitivity analysis tests robustness against outliers. Transparent reporting of negative results is critical to avoid publication bias .

Data Presentation and Reproducibility

Q. How to structure the discussion section to address contradictory findings in this compound studies?

  • Methodological Answer : Contrast results with prior work using objective language (e.g., "Unlike Smith et al. (2022), our data suggest... [explanation of methodological differences]"). Highlight limitations (e.g., sample size) and propose follow-up experiments to reconcile discrepancies .

Q. What standards ensure transparency in reporting this compound’s physicochemical properties?

  • Methodological Answer : Adopt IUPAC guidelines for compound characterization. Report melting points, solubility (with solvents), and spectral data (e.g., IR peaks, ¹H/¹³C NMR shifts). Provide raw data in supplementary materials for peer validation .

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